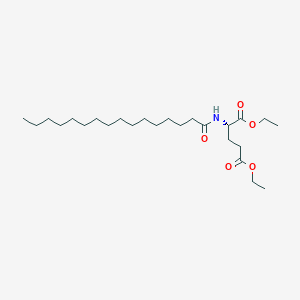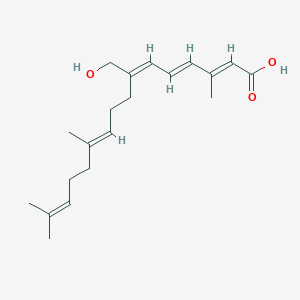
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid (HPA) is a polyunsaturated fatty acid that belongs to the family of omega-3 fatty acids. HPA is a rare and unique fatty acid that is found in only a few sources, such as the liver oil of deep-sea sharks and the liver oil of the ratfish. HPA has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid is not fully understood. However, it is believed that 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid exerts its therapeutic effects by modulating various signaling pathways in the body. 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Effets Biochimiques Et Physiologiques
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has several biochemical and physiological effects on the body. 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has also been shown to reduce oxidative stress by increasing the production of antioxidant enzymes. Additionally, 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been shown to improve cognitive function and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid in lab experiments include its unique chemical structure and potential therapeutic properties. However, the limitations of using 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid in lab experiments include its rarity and the complexity of its synthesis.
Orientations Futures
The potential therapeutic properties of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid have generated interest in its use as a dietary supplement and in the development of new drugs. Future research should focus on the development of new synthesis methods for 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid and the investigation of its therapeutic potential in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid and its effects on the body.
Méthodes De Synthèse
The synthesis of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid is a complex process that involves the use of various chemical reactions. The most common method for the synthesis of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid is the oxidation of eicosapentaenoic acid (EPA) or docosahexaenoic acid (DHA) using a mixture of nitric acid and acetic anhydride. This process yields a mixture of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid isomers, which can be separated and purified using chromatography techniques.
Applications De Recherche Scientifique
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been the subject of several scientific studies due to its potential therapeutic properties. 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has also been shown to improve cognitive function and reduce the risk of cardiovascular disease.
Propriétés
Numéro CAS |
134678-59-4 |
|---|---|
Nom du produit |
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid |
Formule moléculaire |
C20H30O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(2E,4E,6E,10E)-7-(hydroxymethyl)-3,11,15-trimethylhexadeca-2,4,6,10,14-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-16(2)8-5-9-17(3)10-6-12-19(15-21)13-7-11-18(4)14-20(22)23/h7-8,10-11,13-14,21H,5-6,9,12,15H2,1-4H3,(H,22,23)/b11-7+,17-10+,18-14+,19-13+ |
Clé InChI |
JQIQGTYSXWVMEE-UHFFFAOYSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C\C=C\C(=C\C(=O)O)\C)/CO)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC(=O)O)C)CO)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CC=CC(=CC(=O)O)C)CO)C)C |
Synonymes |
7-hydroxyacyclic retinoid 7-hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




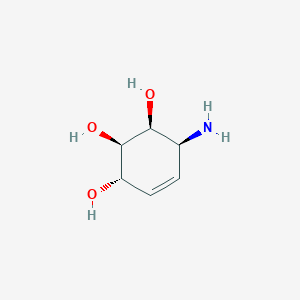
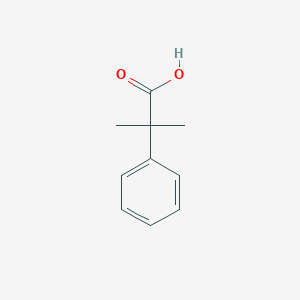
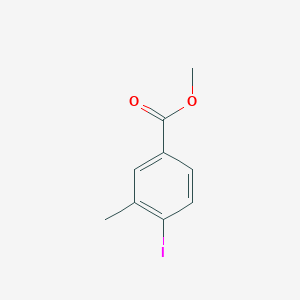
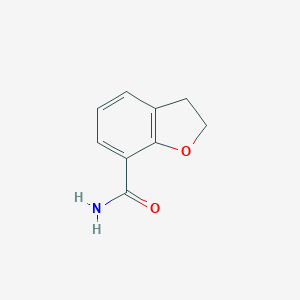
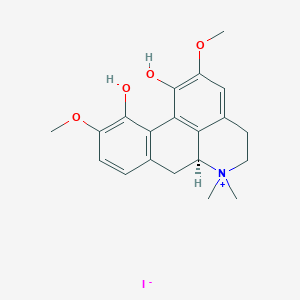
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)
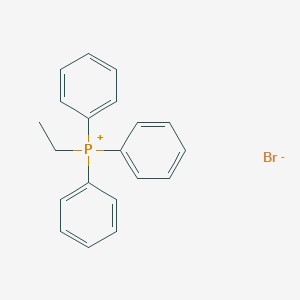
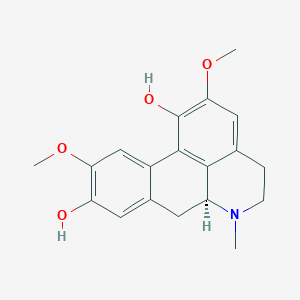
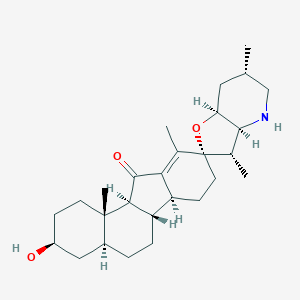
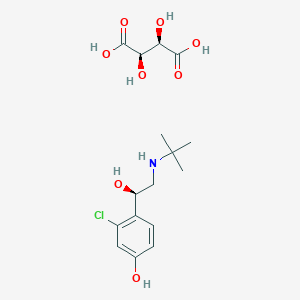
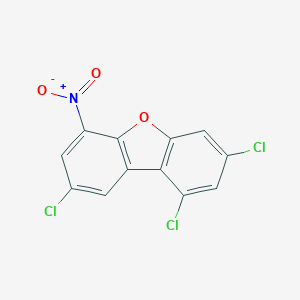
![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)
